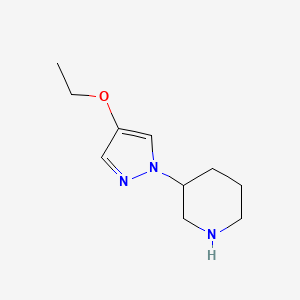

3-(4-Ethoxypyrazol-1-yl)-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxypyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-2-14-10-7-12-13(8-10)9-4-3-5-11-6-9/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZKGCXFKXGJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Ethoxypyrazol 1 Yl Piperidine and Analogous Structures

Strategies for Piperidine (B6355638) Ring Construction

The piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and natural products. dicp.ac.cnrsc.org Consequently, a diverse array of synthetic methods for its construction and functionalization has been developed, ranging from classical multi-step sequences to modern catalytic approaches.

Conventional Multistep Synthesis Routes to Substituted Piperidines

Traditional methods for piperidine synthesis often rely on foundational organic reactions, providing reliable, albeit sometimes lengthy, pathways to the desired structures.

Catalytic Hydrogenation of Pyridines: The reduction of substituted pyridines is a direct and widely used method for accessing the corresponding piperidines. rsc.org This transformation is typically achieved using heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) under hydrogen pressure. rsc.orgresearchgate.net While effective, these methods can require harsh conditions, such as high pressure and temperature. rsc.orgresearchgate.net Recent advancements have focused on milder conditions. For instance, a rhodium oxide (Rh₂O₃) catalyst has been shown to effectively hydrogenate various functionalized pyridines at low catalyst loadings (0.5 mol%) and mild conditions (5 bar H₂, 40 °C). rsc.org Similarly, iridium(III) catalysts have been employed for the ionic hydrogenation of pyridines, which tolerates sensitive functional groups like nitro and bromo moieties. chemrxiv.org

Reductive Amination: This powerful C-N bond-forming reaction is a cornerstone of amine synthesis, including the formation of piperidine rings. researchgate.net It typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the intermediate imine or enamine. Intramolecular reductive amination of suitable amino-aldehydes or amino-ketones is a common strategy for cyclization to form the piperidine ring. nih.gov A classic reducing agent for this transformation is sodium cyanoborohydride (NaCNBH₃), but due to its toxicity, alternatives like the borane-pyridine complex (BAP) have been developed as effective and less hazardous replacements. tandfonline.comtandfonline.com

Aza-Diels-Alder Reaction: This cycloaddition reaction provides a powerful method for the construction of tetrahydropyridine (B1245486) rings, which can be subsequently reduced to piperidines. rsc.org The reaction involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile). rsc.orgrsc.org The reaction can be promoted by Lewis or Brønsted acids. rsc.org There is ongoing discussion about whether the mechanism is a concerted cycloaddition or a stepwise Mannich-Michael pathway, particularly when using oxygenated dienes. rsc.orgrsc.org This method has been used to trap highly reactive species like methanimine (B1209239) in situ to form simple piperidine-based heterocycles. acs.orgacs.org

| Method | Description | Typical Reagents/Catalysts | Ref. |

| Catalytic Hydrogenation | Reduction of a pyridine (B92270) ring to a piperidine ring. | PtO₂, Pd/C, Rh₂O₃, Iridium(III) complexes, H₂ | rsc.orgresearchgate.netchemrxiv.org |

| Reductive Amination | Cyclization via formation and reduction of an imine from an amino-dicarbonyl precursor. | NaCNBH₃, Borane-pyridine (BAP) | researchgate.netnih.govtandfonline.com |

| Aza-Diels-Alder | [4+2] cycloaddition of a diene and an imine to form a tetrahydropyridine precursor. | Lewis acids, Brønsted acids | rsc.orgrsc.org |

Advanced Electrosynthesis and Electroreductive Cyclization Methods for Piperidine Derivatives

Electrochemical methods offer a green and sustainable alternative to conventional synthesis, often proceeding under ambient conditions without the need for harsh reagents. nih.gov

Recent research has demonstrated the successful synthesis of piperidine derivatives through electroreductive cyclization. nih.gov This method can utilize readily available imines and terminal dihaloalkanes in a flow microreactor, which provides a large specific surface area for efficient reduction at the cathode. nih.gov This approach has been shown to be scalable, allowing for the preparation of piperidines on a preparative scale through continuous electrolysis. nih.gov Another electrochemical strategy involves the anodic methoxylation of N-formylpiperidine in a flow cell. nih.gov The resulting 2-methoxylated intermediate serves as a precursor to an N-formyliminium ion, enabling the introduction of various carbon nucleophiles at the 2-position of the piperidine ring. nih.gov Furthermore, the electrocatalytic hydrogenation of pyridines using a membrane electrode assembly presents a promising method that operates at room temperature and pressure, avoiding the high-energy demands of traditional thermochemical hydrogenation. nih.gov

Asymmetric Synthesis and Chiral Piperidine Scaffolds

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods to produce chiral piperidine scaffolds, which are prevalent in many approved drugs. thieme-connect.comthieme-connect.com

One prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) derivatives. organic-chemistry.orgacs.orgnih.gov This method provides access to 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. organic-chemistry.orgacs.orgnih.gov Another approach is the copper(I)-catalyzed enantioselective protoborylation of 1,2-dihydropyridines, which are formed by the partial reduction of pyridines. acs.org The resulting chiral 3-boryl-tetrahydropyridines are versatile intermediates that can be stereospecifically functionalized. acs.org Organocatalysis has also emerged as a powerful tool. For instance, the asymmetric addition of nucleophiles to Δ¹-piperideines, catalyzed by simple chiral amines like L-proline, offers a biomimetic route to alkaloids such as (+)-pelletierine. acs.org

| Asymmetric Method | Key Features | Catalyst/Reagent System | Ref. |

| Rh-Catalyzed Reductive Heck | High yield and enantioselectivity for 3-substituted piperidines. | Rhodium complex with chiral ligands (e.g., (S)-Segphos) | organic-chemistry.orgacs.orgnih.gov |

| Cu-Catalyzed Protoborylation | Forms chiral boryl-piperidine intermediates for further functionalization. | Copper(I) salt with chiral phosphine (B1218219) ligands (e.g., (R,R)-BenzP*) | acs.org |

| Organocatalytic Addition | Biomimetic, metal-free approach to chiral alkaloids. | L-proline | acs.org |

Application of Biocatalysis in Piperidine Functionalization

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. acs.org

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines. acs.orgnih.gov This strategy employs a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase. The amine oxidase converts N-substituted tetrahydropyridines into dihydropyridiniums, which are then stereoselectively reduced by the ene-imine reductase to yield chiral 3- and 3,4-substituted piperidines. acs.orgnih.gov This method has been successfully applied to the synthesis of key intermediates for several pharmaceuticals. acs.orgnih.gov Enzymatic kinetic resolution is another valuable biocatalytic tool. For example, racemic 2-piperidineethanol (B17955) can be resolved using enzymes to provide access to enantiopure starting materials for the synthesis of various natural products and their analogs. nih.gov

Approaches to Pyrazole (B372694) Moiety Elaboration and Functionalization

The pyrazole ring is another important heterocycle with diverse applications. Its synthesis often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Routes to Substituted Pyrazoles

The most fundamental and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis. jk-sci.comslideshare.netchemhelpasap.com This reaction involves the acid-catalyzed condensation of a hydrazine (or a hydrazine derivative) with a 1,3-dicarbonyl compound. jk-sci.comwikipedia.org The mechanism proceeds through the formation of an imine, followed by intramolecular attack of the second nitrogen atom and subsequent dehydration to form the aromatic pyrazole ring. wikipedia.org When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of regioisomers can be formed. wikipedia.org

Variations of this core reaction allow for the synthesis of a wide range of substituted pyrazoles. For instance, reacting hydrazine hydrochloride with diethyl 2-(ethoxymethylene)malonate in ethanol (B145695) can produce ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, a key precursor for compounds like the target molecule. google.com Other precursors for pyrazole synthesis include α,β-unsaturated ketones and aldehydes, which react with hydrazines to form the pyrazole ring. pharmaguideline.comnih.gov Additionally, 1,3-dipolar cycloaddition reactions between nitrilimines and alkenes provide another route to substituted pyrazoles. nih.gov

Regioselective Functionalization of Pyrazole Rings (e.g., C-4 Ethoxy Installation)

The introduction of substituents at specific positions on the pyrazole ring, known as regioselective functionalization, is a critical step in the synthesis of complex pyrazole derivatives. For 3-(4-Ethoxypyrazol-1-yl)-piperidine, the installation of an ethoxy group at the C-4 position is a key transformation. The challenge lies in overcoming the inherent reactivity patterns of the pyrazole ring to direct substitution to the desired carbon atom. rsc.org

Direct C-H functionalization has emerged as a powerful, step-economical strategy. rsc.org However, the functionalization of the C-4 position often requires specific strategies due to the electronic properties of the pyrazole ring. A common and effective method involves the use of a pre-functionalized pyrazole, such as a 4-halopyrazole. For instance, the direct alkoxylation of 4-iodo-1H-pyrazoles can be achieved using a copper(I)-catalyzed coupling protocol. researchgate.net This method typically employs an excess of the alcohol (in this case, ethanol) and a base like potassium t-butoxide, with a copper(I) iodide catalyst and a phenanthroline ligand, often under microwave irradiation to facilitate the reaction. researchgate.net

Another pathway involves the synthesis of a 4-hydroxypyrazole intermediate, which can then be converted to the corresponding ethoxy derivative via a Williamson ether synthesis. The formation of the 4-hydroxypyrazole itself can be accomplished through various means, including the cyclization of suitably substituted precursors. Once the 4-hydroxypyrazole is obtained, it can be deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide), yielding the C-4 ethoxy-substituted pyrazole.

The regioselectivity of these reactions is paramount. For instance, transition-metal-catalyzed C-H functionalization offers a route to install groups directly onto the pyrazole core, and the choice of catalyst and directing group can steer the reaction to the C-4 position. nih.govnih.gov While direct C-4 ethoxylation via C-H activation is a developing area, the functionalization of C-4 via halogenated intermediates remains a robust and widely used method. researchgate.net

Coupling Methodologies for Connecting Piperidine and Pyrazole Scaffolds

Joining the functionalized pyrazole ring with the piperidine scaffold is the cornerstone of synthesizing the target molecule. This is typically achieved through the formation of a carbon-nitrogen (C-N) bond between the C-3 position of the piperidine ring and the N-1 position of the 4-ethoxypyrazole.

Nucleophilic Substitution and C-N Cross-Coupling Strategies

Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to form C-N bonds, as these methods offer high efficiency and broad substrate scope. acs.org The Buchwald-Hartwig amination is a premier example, utilizing a palladium catalyst with specialized phosphine ligands to couple amines with aryl or heteroaryl halides. researchgate.net In the context of this compound synthesis, this could involve reacting 4-ethoxypyrazole with a piperidine derivative bearing a leaving group (like a bromine or iodine atom) at the 3-position, in the presence of a palladium catalyst and a suitable base.

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, present an alternative, particularly for N-arylation of azoles. semanticscholar.org These reactions can be advantageous due to the lower cost of copper compared to palladium. An effective protocol might involve reacting 4-ethoxypyrazole with a 3-halopiperidine using a copper(I) salt (e.g., CuI), a ligand, and a base in a suitable solvent like DMSO. semanticscholar.org

Besides metal-catalyzed routes, classical nucleophilic substitution can also be employed. For example, a piperidine derivative with a nucleophilic nitrogen could potentially be alkylated with a pyrazole having an appropriate leaving group, though controlling regioselectivity on the pyrazole nitrogen can be challenging. A more relevant approach for the target structure is the N-alkylation of 4-ethoxypyrazole with a 3-halopiperidine or a piperidine with a sulfonate ester at the C-3 position.

The table below summarizes key aspects of prominent C-N coupling strategies.

| Coupling Strategy | Catalyst System | Typical Substrates | Key Advantages |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos, RuPhos) | Heteroaryl Halides, Amines | High functional group tolerance, broad scope. researchgate.netacs.org |

| Ullmann Condensation | Cu catalyst (e.g., CuI, Cu(OAc)₂) + Ligand (e.g., phenanthroline, α-benzoin oxime) | (Hetero)aryl Halides, N-Heterocycles | Cost-effective catalyst, effective for azoles. semanticscholar.org |

| Nucleophilic Aromatic Substitution (SNA) | Base-mediated | Activated Heteroaryl Halides, Amines | Can be metal-free, simple conditions. researchgate.net |

Linker Chemistry for Diverse Piperidine-Pyrazole Hybrid Structures

While this compound features a direct bond between the two heterocyclic systems, a vast number of molecular hybrids utilize linkers to connect piperidine and pyrazole cores. mdpi.com This strategy allows for fine-tuning of physicochemical properties and spatial orientation of the pharmacophores. The choice of linker is a key element in molecular design, influencing factors like solubility, metabolic stability, and target engagement. nih.govnih.gov

Linkers can range from simple alkyl chains to more complex functional groups. For example, an acetyl group can serve as a rigid linker, as seen in structures like 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)piperidine. ontosight.ai Amide and ester functionalities are also commonly used linkers, providing hydrogen bonding capabilities.

More complex heterocyclic systems can themselves act as linkers. Piperazine (B1678402), a six-membered ring with two nitrogen atoms, has been used to create bis-heterocyclic structures, imparting unique conformational properties. nih.govnih.gov Other examples include pyran-linked hybrids, which are synthesized through multicomponent reactions, offering a convergent and atom-economical approach to structural diversity. nih.gov The strategic incorporation of these linkers is a powerful tool for generating libraries of compounds with varied biological profiles. acs.orgresearchgate.net

The following table showcases a variety of linkers used in heterocyclic hybrid structures.

| Linker Type | Example Structure Moiety | Synthetic Strategy | Purpose/Advantage |

| Acetyl | Piperidine-C(O)CH₂-Pyrazole | Acylation | Rigid connection, potential H-bond acceptor. ontosight.ai |

| Piperazine | Pyrazole-CH₂-Piperazine-CH₂-Benzofuran | Multi-step synthesis, alkylation | Flexible, modulates solubility and basicity. nih.gov |

| Pyran | Pyrazole-Pyran-Phthalazinone | One-pot multicomponent reaction | Rapid access to complexity, introduces new pharmacophoric elements. nih.gov |

| Alkene | Benzimidazole-CH=C(CN)-Pyrazole | Knoevenagel condensation | Planar and rigid linker, potential for E/Z isomerism. acs.org |

Process Optimization and Scalability Considerations in the Synthesis of this compound

Transitioning a synthetic route from a laboratory bench to large-scale production requires rigorous process optimization to ensure safety, cost-effectiveness, and reproducibility. For a molecule like this compound, this involves a detailed analysis of each synthetic step. rsc.org

Key parameters for optimization include reaction concentration, temperature, and choice of reagents and catalysts. For instance, in a palladium-catalyzed C-N coupling step, minimizing the catalyst loading is crucial for reducing costs. researchgate.net This can be achieved by screening different ligands, bases, and solvents to find conditions that maximize turnover number and frequency. The choice of a Boc-protected piperidine derivative is common in synthesis, and the final deprotection step also requires optimization to ensure high yield without affecting other functional groups. researchgate.net

Purification methods are another critical aspect of scalability. Shifting from chromatographic purification, which is common in labs, to crystallization is often necessary for large-scale production as it is more economical and efficient. researchgate.net Developing a robust crystallization process that effectively removes impurities and by-products is a key goal of process chemistry. rsc.org A thorough understanding of the reaction mechanism and the identification of potential by-products are essential for designing an optimized process. rsc.org

Implementation of Green Chemistry Principles in Heterocyclic Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. numberanalytics.com The synthesis of heterocyclic compounds like piperidines and pyrazoles, which is central to the pharmaceutical industry, is an area where these principles can have a significant impact. rasayanjournal.co.inrsc.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Utilizing reactions that incorporate the maximum amount of starting material into the final product, such as multicomponent reactions or cycloadditions. nih.gov

Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents. mdpi.com In some cases, reactions can be run under solvent-free conditions, for example, by using mechanochemistry (ball milling) or microwave irradiation. rasayanjournal.co.inunigoa.ac.in

Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. The use of highly efficient palladium or copper catalysts in C-N coupling reactions is an example. acs.orgsemanticscholar.org Developing heterogeneous catalysts that can be easily recovered and reused further enhances the green credentials of a process. rsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis can often dramatically reduce reaction times and energy input compared to conventional heating. rasayanjournal.co.in

The following table illustrates the application of several green chemistry principles in heterocyclic synthesis.

| Green Chemistry Principle | Application in Heterocyclic Synthesis | Example |

| Prevention | Design syntheses to minimize waste generation. | One-pot reactions, telescoping steps. rasayanjournal.co.in |

| Atom Economy | Maximize incorporation of all materials. | Multicomponent and cycloaddition reactions. nih.gov |

| Safer Solvents | Use of non-toxic, renewable solvents. | Using water or ethanol as a reaction medium. mdpi.com |

| Catalysis | Use of recoverable and reusable catalysts. | Heterogeneous catalysts on solid supports. rsc.org |

| Energy Efficiency | Minimize energy requirements. | Microwave-assisted or mechanochemical (ball milling) synthesis. rasayanjournal.co.inunigoa.ac.in |

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable, reducing its environmental footprint while maintaining efficiency and economic viability.

Medicinal Chemistry Principles Applied to the 3 4 Ethoxypyrazol 1 Yl Piperidine Framework

Chemical Space Exploration and Diversity-Oriented Synthesis (DOS) of Piperidine-Pyrazole Libraries

The initial step in exploring the therapeutic potential of the piperidine-pyrazole framework involves the creation of a chemical library that is both large and diverse. The goal of this process is to sample a broad region of "chemical space"—the vast theoretical collection of all possible small molecules—to maximize the chances of discovering a compound with desirable biological activity. nih.govcapes.gov.br

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate molecular diversity from a common starting material. mdpi.com In the context of the piperidine-pyrazole framework, DOS approaches would aim to introduce variations at multiple positions on both the piperidine (B6355638) and pyrazole (B372694) rings. For instance, a synthetic route might be designed to allow for the easy introduction of a wide range of substituents on the piperidine nitrogen, at various positions on the piperidine ring itself, and on the pyrazole ring, beyond the fixed ethoxy group. researchgate.netajchem-a.com This creates a library of structurally related yet diverse molecules.

A key consideration in modern library design is the three-dimensionality of the molecules. nih.govwhiterose.ac.uk While many traditional screening libraries were populated with flat, aromatic compounds, there is increasing interest in exploring 3D fragment space. nih.govrsc.orgrsc.org The piperidine ring, with its inherent non-planar chair conformation, is an excellent building block for introducing 3D character into a library. nih.govrsc.org The synthesis of various regio- and diastereoisomers of substituted piperidines allows for a systematic exploration of this 3D space. nih.govwhiterose.ac.uk By combining these diverse piperidine building blocks with various pyrazole counterparts, a library with significant spatial and structural diversity can be constructed, increasing the potential for novel interactions with biological targets. ajchem-a.com

Table 1: Example of a Diversity-Oriented Synthesis (DOS) Strategy for a Piperidine-Pyrazole Library

| Scaffold Position | R-Group Variation | Purpose |

|---|---|---|

| Piperidine Nitrogen (N1) | Alkyl chains, aromatic rings, functional groups | Modulate solubility, cell permeability, and target interaction. |

| Piperidine Ring (C2, C4, C5, C6) | Methyl, fluoro, hydroxyl groups | Introduce stereochemical diversity and explore 3D space. nih.govnih.gov |

Strategies for Hit Identification and Validation in Drug Discovery

Once a diverse piperidine-pyrazole library is synthesized, the next crucial step is to identify "hits"—compounds that exhibit a desired biological effect against a specific target. nih.gov High-Throughput Screening (HTS) is a common method where the entire library is rapidly tested using an automated assay. However, given the vastness of chemical space, virtual screening is often employed first. nih.gov This computational approach uses pharmacophore models or molecular docking to predict which compounds in a virtual library are most likely to bind to a target protein. nih.govnih.gov For example, a pharmacophore model could be developed based on known ligands of a target, and this model would then be used to screen a database of virtual piperidine-pyrazole derivatives to prioritize which compounds to synthesize and test. nih.govnih.gov

After initial hits are identified, they must undergo a rigorous validation process to confirm that their activity is real and specific, not an artifact of the screening assay. nih.govdrughunter.com This involves re-testing the active compounds and performing dose-response studies to determine their potency. Orthogonal assays, which measure the same biological endpoint using a different technology, are often used to confirm the initial findings. drughunter.com For instance, if an initial screen was based on fluorescence, a follow-up assay might use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure the binding of the piperidine-pyrazole hit to its target protein. drughunter.comastx.com These biophysical methods provide more detailed information about the binding affinity and stoichiometry of the interaction, helping to validate the hit and provide a solid foundation for further optimization. astx.com

Rational Design and Optimization of Lead Compounds from the Piperidine-Pyrazole Series

Following the identification and validation of a promising hit from the piperidine-pyrazole library, the focus shifts to lead optimization. This process involves systematically modifying the hit compound's structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile, with the ultimate goal of developing a preclinical candidate. nih.govunicamp.br

Lead optimization is fundamentally an iterative process, often described as the design-make-test-analyze (DMTA) cycle. nih.govyoutube.com In this cycle, medicinal chemists use the data from biological assays to design new analogs of the initial hit. These new compounds are then synthesized and tested. The resulting data on their structure-activity relationships (SAR) provides feedback that informs the next round of design. nih.gov For example, if a specific modification to the piperidine ring of a hit compound leads to a tenfold increase in potency, the next iteration of synthesis will likely explore further modifications around that position. This continuous loop of chemical synthesis and biological data feedback allows for a systematic exploration of the SAR, guiding the optimization process toward compounds with an improved profile. nih.gov The automation of chemical synthesis is increasingly being used to accelerate this iterative cycle. nih.govchemrxiv.org

Instead of creating large, diverse libraries as in the hit-finding stage, lead optimization often employs the design of smaller, more focused libraries. nih.govyoutube.com This approach, known as directed or focused library design, is guided by the SAR data obtained from the initial hit. drugdesign.org For example, if initial studies show that a small, electron-withdrawing group on the pyrazole ring is beneficial for activity, a focused library could be created where dozens of different electron-withdrawing groups are systematically substituted at that position. Similarly, if a particular stereochemistry of the piperidine ring is found to be crucial, a library might be designed to explore various substituents while maintaining that specific spatial arrangement. nih.gov This strategy allows for a more efficient and targeted optimization of the lead compound, fine-tuning its interactions with the target to maximize potency and selectivity. drugdesign.org

Application of Scaffold Hopping and Bioisosterism in Modifying Piperidine-Pyrazole Systems

During lead optimization, it is sometimes necessary to make more significant structural changes to a molecule to overcome issues like poor metabolic stability, toxicity, or to find new intellectual property space. Scaffold hopping and bioisosterism are two key strategies for achieving this. dundee.ac.ukipinnovative.com

Scaffold hopping involves replacing the central core of a molecule—in this case, the piperidine-pyrazole framework—with a structurally different scaffold that maintains a similar 3D arrangement of the key binding groups. nih.govchimia.ch For example, a shape-based computational search might identify that an indazole or a pyrazoline core could present the necessary substituents in a similar spatial orientation to the original piperidine-pyrazole hit. nih.govnih.gov Synthesizing these new scaffolds can lead to compounds with completely different physicochemical properties but retained or even improved biological activity. dundee.ac.uk

Bioisosterism is a more subtle strategy that involves the replacement of specific atoms or functional groups with others that have similar physical or chemical properties, leading to broadly similar biological effects. ipinnovative.comajptr.com This is a fundamental tactic in medicinal chemistry used to fine-tune a molecule's properties. nih.govacs.org For instance, if the ethoxy group on the pyrazole ring is found to be a site of metabolic breakdown, it could be replaced with a bioisosteric group, such as a cyclopropyl (B3062369) or a trifluoromethyl group, to block that metabolic pathway. Similarly, the piperidine ring could be replaced with another saturated heterocycle like a morpholine (B109124) or a piperazine (B1678402) to alter properties such as solubility and basicity. nih.govresearchgate.net

Table 2: Examples of Bioisosteric Replacements for the Piperidine-Pyrazole Framework

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Pyridine (B92270) Ring | Modulate electron density, solubility, and hydrogen bonding potential. ipinnovative.com |

| Carboxylic Acid | Tetrazole | Improve oral bioavailability and metabolic stability. |

| Ketone Group | Sulfone, Oxetane | Alter polarity and metabolic profile. |

| Piperidine Ring | Morpholine, Piperazine, Azetidine | Modify basicity (pKa), solubility, and pharmacokinetic properties. nih.govresearchgate.net |

Fragment-Based Drug Design (FBDD) Considerations for Piperidine and Pyrazole Fragments

Fragment-Based Drug Design (FBDD) offers an alternative approach to hit identification. wikipedia.org Instead of screening larger, drug-like molecules, FBDD involves screening libraries of very small molecules, or "fragments" (typically with a molecular weight of less than 300 Da). nih.govwikipedia.org These fragments usually bind to the target with very low affinity (in the micromolar to millimolar range), requiring highly sensitive biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) for their detection. drughunter.com

Both the piperidine and pyrazole rings are excellent candidates for inclusion in a fragment library. nih.govdundee.ac.uk The piperidine scaffold provides a valuable 3D framework, which is often underrepresented in fragment libraries. nih.govrsc.org Screening a library of diverse piperidine fragments could identify key interactions in a binding pocket that require a specific 3D geometry. rsc.orgnih.gov The pyrazole ring is considered a "privileged scaffold" because it is a versatile hydrogen bond donor and acceptor and is found in numerous approved drugs. nih.govdundee.ac.uk

In an FBDD campaign targeting a specific enzyme, one might find that a simple substituted piperidine fragment binds in one sub-pocket, while a pyrazole fragment binds in an adjacent one. osti.gov With structural information from X-ray crystallography, these two fragments can then be linked together to create a much more potent molecule. nih.gov This "fragment linking" or "fragment growing" approach can be a highly efficient path to a novel lead compound, such as one based on the 3-(4-Ethoxypyrazol-1-yl)-piperidine framework. wikipedia.orgosti.gov

Structure Activity Relationship Sar Studies of 3 4 Ethoxypyrazol 1 Yl Piperidine Analogs

Elucidation of Essential Pharmacophoric Elements within the 3-(4-Ethoxypyrazol-1-yl)-piperidine Core

The linkage between these two rings at the 3-position of the piperidine (B6355638) and the 1-position of the pyrazole (B372694) is a crucial determinant of the spatial orientation of these two key components. The ethoxy group at the 4-position of the pyrazole ring is another critical feature, likely influencing factors such as lipophilicity, hydrogen bonding capacity, and interaction with specific pockets within a biological target. The nitrogen atom within the piperidine ring also plays a vital role, potentially acting as a hydrogen bond acceptor or a point of attachment for further substitutions that can modulate activity.

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modification of the substituents on the this compound core provides invaluable insights into the SAR. By altering various parts of the molecule, researchers can probe the specific requirements of the biological target and optimize properties like potency, selectivity, and pharmacokinetic profile.

The piperidine ring is a versatile scaffold that allows for a wide range of substitutions. ajchem-a.com Modifications to this ring can significantly impact a compound's biological activity by altering its size, shape, and polarity. nih.gov For instance, the introduction of methyl groups at different positions on the piperidine ring can have profound effects. A methyl group at the 3-position has been shown to lead to a significant loss of both biochemical and whole-cell activity in some analog series. nih.gov The conformation of the piperidine ring, which can exist in chair, boat, or twist-boat forms, is also a critical factor. The preferred conformation can influence the relative orientation of substituents and, consequently, their interaction with a target receptor or enzyme. researchgate.net The piperidine ring has been identified as a key structural element for activity at certain biological targets. nih.gov

| Compound/Modification | Position of Substitution | Observed Effect on Activity |

| Methyl Group | 3-position of piperidine | Profound loss of biochemical and whole-cell activities. nih.gov |

| General Modifications | Piperidine Ring | Can significantly impact size, shape, and polarity, thereby altering biological activity. nih.gov |

The pyrazole moiety is a key component of many pharmacologically active compounds. nih.govmdpi.comresearchgate.net Substitutions on the pyrazole ring can dramatically alter a compound's electronic properties and its ability to interact with biological targets. nih.gov Electrophilic substitution reactions tend to occur at the 4-position of the pyrazole ring, while nucleophilic attacks are more likely at the 3 and 5-positions. nih.govmdpi.com

The ethoxy group at the 4-position of the pyrazole in the parent compound is a significant feature. Replacing or modifying this group can provide insights into the specific requirements of the binding site. For example, altering the alkyl chain length from ethoxy to methoxy (B1213986) or propoxy could impact lipophilicity and steric interactions. Furthermore, replacing the ethoxy group with other functionalities, such as a halogen or a small alkyl group, can probe the electronic and steric tolerance of the target. Studies on other pyrazole derivatives have shown that substitutions on the pyrazole ring are crucial for anticancer activities. researchgate.net

| Modification | Position on Pyrazole Ring | Potential Impact |

| Altering Alkyl Chain of Ethoxy Group | 4-position | Affects lipophilicity and steric interactions. |

| Replacing Ethoxy Group | 4-position | Probes electronic and steric tolerance of the target. |

While the this compound core involves a direct linkage, the principles of linker design are crucial when considering more complex analogs or related compound series where the pyrazole and piperidine rings might be separated by a chain of atoms. The length and composition of such a linker are critically important for achieving optimal biological activity. nih.gov The linker influences the distance and relative orientation between the two key ring systems, which in turn affects how the molecule fits into its biological target. nih.gov For instance, in some systems, extending the length of an alkyl chain linker has been shown to decrease affinity for the target. nih.gov The composition of the linker, such as the inclusion of amide bonds or other functional groups, can also significantly impact properties like solubility and the formation of productive interactions within a binding site. nih.gov

Investigation of Stereochemical SAR for Piperidine-Pyrazole Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in determining biological activity. For chiral molecules like certain substituted this compound analogs, the different enantiomers or diastereomers can exhibit vastly different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Investigating the stereochemical SAR involves synthesizing and testing the individual stereoisomers of a compound. researchgate.net This allows researchers to determine which configuration is responsible for the desired biological effect. Understanding the preferred stereochemistry provides critical information about the topology of the binding site and can guide the design of more potent and selective analogs.

Computational Chemistry and Structural Biology Insights into 3 4 Ethoxypyrazol 1 Yl Piperidine Interactions

In Silico Target Identification and Mechanism of Action Predictions

In silico target identification, also known as reverse docking or target fishing, is a computational strategy used to predict the biological targets of a small molecule. For a novel compound like 3-(4-ethoxypyrazol-1-yl)-piperidine, this process would begin with its three-dimensional structure. This structure would then be computationally screened against a large database of protein structures with known functions. By evaluating the binding affinity and compatibility between the compound and these various proteins, potential targets can be identified.

The prediction of a compound's mechanism of action (MoA) is a subsequent step. Once potential protein targets are identified, computational tools can be used to understand how the compound might modulate their function. researchgate.net This can involve predicting whether the compound acts as an inhibitor or an activator, and identifying the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the compound in the protein's binding site. nih.gov

For instance, the pyrazolyl-piperidine scaffold has been investigated for its potential as a Factor Xa (FXa) inhibitor, a key target in anticoagulant therapy. researchgate.net Computational docking studies of similar compounds have shown that they can occupy the active site of FXa, mimicking the binding of known inhibitors. researchgate.net This suggests that this compound could potentially be explored for similar activities.

Hypothetical Target Prediction for this compound:

| Predicted Target Family | Rationale based on Scaffold | Potential Therapeutic Area |

| Kinases | The pyrazole (B372694) ring is a common feature in many kinase inhibitors. tandfonline.com | Oncology, Inflammation |

| G-protein coupled receptors (GPCRs) | The piperidine (B6355638) moiety is a well-known scaffold for GPCR ligands. | Neuroscience, Metabolic diseases |

| Proteases | Certain pyrazole derivatives have shown activity against proteases like Factor Xa. researchgate.net | Thrombosis, Virology |

| Cyclooxygenases (COX) | Pyrazole-containing compounds are known to be potent COX-2 inhibitors. nih.gov | Inflammation, Pain |

Predicted Mechanism of Action based on In Silico Analysis:

| Target | Predicted Mechanism | Key Interacting Residues (Hypothetical) |

| Kinase (e.g., CDK8) | ATP-competitive inhibition | Hinge region backbone, hydrophobic pocket |

| Factor Xa | Active site inhibition | S1 and S4 pockets |

| COX-2 | Selective inhibition | Interaction with key residues in the active site |

Virtual Screening and Pharmacophore Modeling for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). chemmethod.comchemmethod.com

If a biological target for this compound is identified or hypothesized, structure-based virtual screening can be employed. This involves docking a large number of compounds from a virtual library into the target's binding site and scoring their potential interactions. acs.org

Pharmacophore modeling is another powerful tool used in novel ligand discovery. dovepress.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.govnih.gov

A pharmacophore model could be generated based on the structure of this compound itself, assuming it has a known biological activity. This model would then be used as a 3D query to search virtual libraries for other compounds that match the pharmacophore, even if they have different underlying chemical scaffolds. dovepress.com This approach is particularly useful for scaffold hopping—finding new classes of compounds with similar biological activity. nih.gov

For example, a pharmacophore model for a pyrazole-based kinase inhibitor might include a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region, all at specific distances from one another. nih.gov

Illustrative Pharmacophore Features for a this compound-based Ligand:

| Pharmacophore Feature | Corresponding Chemical Group | Potential Interaction |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrazole ring | Interaction with donor groups in the protein's active site |

| Hydrogen Bond Donor | N-H group in the piperidine ring (if protonated) | Interaction with acceptor groups in the protein's active site |

| Hydrophobic/Aromatic Center | Ethoxy group and pyrazole ring | Interaction with hydrophobic pockets in the target protein |

Preclinical Pharmacokinetic and in Vitro Biological Evaluation of 3 4 Ethoxypyrazol 1 Yl Piperidine Analogs

In Vitro Pharmacokinetic (PK) Assessment

In vitro pharmacokinetic studies are essential for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with favorable characteristics for further development.

Metabolic Stability in Hepatic Microsomes and Hepatocytes

Metabolic stability is a critical parameter that influences the half-life and oral bioavailability of a drug candidate. researchgate.net This assessment is typically performed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.net The stability of a compound is determined by incubating it with these liver preparations and measuring the rate of its disappearance over time. Key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). researchgate.net

Compounds with high intrinsic clearance are often rapidly metabolized in the body, leading to a short duration of action and low exposure after oral administration. For pyrazolyl-piperidine analogs, structural modifications are often guided by these stability assays to block sites of metabolic liability and improve their pharmacokinetic profile.

Table 1: Illustrative Metabolic Stability of 3-(4-Ethoxypyrazol-1-yl)-piperidine Analogs in Human and Rat Liver Microsomes (HLM/RLM)

| Compound | HLM t½ (min) | HLM CLint (µL/min/mg) | RLM t½ (min) | RLM CLint (µL/min/mg) |

|---|---|---|---|---|

| Analog A | 15 | 92.4 | 10 | 138.6 |

| Analog B | 45 | 30.8 | 35 | 39.6 |

| Analog C | > 60 | < 23.1 | > 60 | < 23.1 |

| Warfarin | 25 | 55.4 | 18 | 77.0 |

Data is for illustrative purposes to represent typical results from such an assay.

In Vitro Absorption Studies (e.g., PAMPA, Caco-2 Cell Permeability)

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. In vitro models are used to predict this absorption potential.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that assesses a compound's ability to diffuse across an artificial lipid membrane. This assay specifically measures passive permeability, which is a key mechanism for the absorption of many drugs.

The Caco-2 cell permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. This model is more complex than PAMPA as it can assess not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive prediction of intestinal absorption. The output is typically an apparent permeability coefficient (Papp).

Table 2: Illustrative Permeability Data for this compound Analogs

| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A)/(A→B) | Predicted Absorption |

|---|---|---|---|---|

| Analog A | 0.8 | 0.5 | 8.5 | Low (Efflux Substrate) |

| Analog B | 6.2 | 8.1 | 1.2 | High |

| Analog C | 12.5 | 15.3 | 0.9 | High |

| Propranolol | 15.1 | 20.5 | 1.1 | High |

| Atenolol | 0.2 | 0.4 | 1.5 | Low |

Data is for illustrative purposes. Papp (A→B) represents permeability from the apical (gastrointestinal) to the basolateral (blood) side.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin, significantly affects its distribution and availability to reach its therapeutic target. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile. This property is typically measured using methods like equilibrium dialysis or ultrafiltration.

Table 3: Illustrative Plasma Protein Binding of this compound Analogs in Different Species

| Compound | Human Plasma Unbound (%) | Rat Plasma Unbound (%) | Mouse Plasma Unbound (%) |

|---|---|---|---|

| Analog A | 2.5 | 3.1 | 4.0 |

| Analog B | 15.8 | 20.5 | 22.1 |

| Analog C | 45.2 | 51.7 | 55.3 |

| Warfarin | 1.1 | 1.5 | 1.3 |

Data is for illustrative purposes.

Prediction of Drug-Metabolizing Enzyme Inhibition (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. umm.ac.id Inhibition of these enzymes by a co-administered drug can lead to significant drug-drug interactions, potentially causing adverse effects due to increased plasma concentrations of the other drug. Therefore, it is crucial to assess the inhibitory potential of new chemical entities against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). umm.ac.id This is typically done using human liver microsomes and specific probe substrates for each enzyme, with the results expressed as an IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity). For some pyrazolyl piperidine (B6355638) molecules, interactions with CYP3A4 are a key consideration in development. umm.ac.id

Table 4: Illustrative Cytochrome P450 Inhibition Profile (IC50, µM) for this compound Analogs

| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |

|---|---|---|---|---|---|

| Analog A | > 50 | > 50 | 25.1 | 8.3 | 2.1 |

| Analog B | > 50 | 41.5 | > 50 | 33.7 | 15.4 |

| Analog C | > 50 | > 50 | > 50 | > 50 | > 50 |

| Ketoconazole | 0.2 | 1.2 | 0.5 | 0.8 | 0.05 |

Data is for illustrative purposes. A high IC50 value indicates low inhibitory potential.

In Vitro Biological Activity Screening and Target Engagement Studies

These studies are designed to measure the interaction of the compounds with their intended biological target and to understand their mechanism of action.

Receptor Binding Assays and Functional Assays for Target Modulators

Receptor binding assays are used to determine the affinity of a compound for its specific target receptor. These assays typically use radiolabeled ligands that are known to bind to the target. The ability of the test compound to displace the radioligand is measured, and the data are used to calculate the inhibitory constant (Ki) or IC50 value, which represents the compound's binding affinity. A lower Ki or IC50 value indicates a higher binding affinity. For example, certain pyrazolyl piperidine analogs have been evaluated for their binding affinity to targets such as the CCR5 receptor or coagulation factor Xa. researchgate.neta2bchem.com

Functional assays measure the biological effect of the compound after it binds to its target. These assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. The results are typically expressed as an EC50 value (the concentration that produces 50% of the maximum response for an agonist) or an IC50 value (the concentration that inhibits 50% of the response for an antagonist).

Table 5: Illustrative Biological Activity of this compound Analogs at a Target Receptor

| Compound | Receptor Binding (Ki, nM) | Functional Antagonist Assay (IC50, nM) |

|---|---|---|

| Analog A | 1.2 | 5.8 |

| Analog B | 25.6 | 110.2 |

| Analog C | 3.5 | 12.1 |

| Reference Antagonist | 0.8 | 4.1 |

Data is for illustrative purposes.

Enzyme Inhibition Profiling (e.g., Cholinesterases, Urease)

The inhibitory activity of pyrazolyl-piperidine analogs has been evaluated against several key enzymes, including cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) and urease. Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease, while urease inhibitors have potential applications in treating infections caused by urease-producing bacteria like Helicobacter pylori.

Several studies have synthesized and evaluated pyrazole (B372694) and piperidine derivatives for their cholinesterase inhibitory potential. For instance, a series of 1-aryl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were synthesized and tested for their inhibitory effects on both AChE and BuChE. benthamdirect.com Among these, compounds with a piperidine moiety were generally found to be more effective than their morpholine (B109124) counterparts. benthamdirect.com Specifically, 1-phenyl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated notable AChE inhibition. benthamdirect.com Another study on chromone-2-carboxamido-alkylamine derivatives also highlighted a compound with potent and selective AChE inhibition with an IC50 value of 0.09 µM. researchgate.net

Similarly, various pyrazole derivatives have been investigated as urease inhibitors. For example, a series of novel substituted pyrazoles were synthesized and showed remarkable urease-inhibitory effects. Pyridylpiperazine hybrid derivatives have also been identified as potent urease inhibitors, with some compounds exhibiting IC50 values significantly lower than the standard inhibitor, thiourea. frontiersin.org

The following table summarizes the cholinesterase and urease inhibitory activities of selected pyrazolyl-piperidine analogs and related derivatives.

Table 1: Enzyme Inhibition Profile of this compound Analogs and Related Compounds

| Compound ID | Target Enzyme | IC50 (µM) |

| 1-Phenyl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Acetylcholinesterase (AChE) | 40.92% inhibition at 10 µM |

| 1-(4-Cyanophenyl)-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Acetylcholinesterase (AChE) | 38.98% inhibition at 10 µM |

| Chromone-2-carboxamido-alkylamine derivative | Acetylcholinesterase (AChE) | 0.09 |

| Pyridylpiperazine derivative 5b | Urease | 2.0 |

| Pyridylpiperazine derivative 7e | Urease | 2.24 |

Data sourced from multiple studies investigating various pyrazole and piperidine derivatives.

Selectivity Profiling against Off-Targets to Minimize Unintended Interactions

To ensure the safety and efficacy of a potential drug candidate, it is essential to evaluate its selectivity for the intended target over other related proteins, known as off-targets. For compounds targeting enzymes like cholinesterases, selectivity between AChE and BuChE is a critical parameter. For instance, a study on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a piperidine derivative) demonstrated a 1250-fold greater selective affinity for AChE over BuChE. nih.gov

Furthermore, the selectivity of pyrazolyl-pyridine compounds has been assessed against different receptor subtypes. For example, a series of pyrazol-4-yl-pyridine derivatives were identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4, showing selectivity over other muscarinic receptor subtypes. nih.gov

In the context of kinase inhibition, which is a common activity for pyrazole-containing compounds, selectivity profiling across a panel of kinases is standard practice. For example, novel pyridine (B92270) and pyrazolyl pyridine conjugates were evaluated for their inhibitory activity against PIM-1 kinase, with some compounds showing potent and selective inhibition. nih.gov

The following table provides a conceptual overview of a selectivity profile for a hypothetical this compound analog.

Table 2: Illustrative Selectivity Profile of a Hypothetical Pyrazolyl-piperidine Analog

| Off-Target | IC50 or % Inhibition | Fold Selectivity vs. Primary Target |

| Butyrylcholinesterase (BuChE) | > 100 µM | > 1000-fold |

| Muscarinic M1 Receptor | > 50 µM | > 500-fold |

| Muscarinic M2 Receptor | > 50 µM | > 500-fold |

| hERG Channel | > 30 µM | > 300-fold |

| PIM-1 Kinase | 5 µM | 50-fold |

This table is illustrative and does not represent actual data for this compound.

Utilization of Advanced In Vitro and Ex Vivo Biological Models for Comprehensive Assessment

To gain a more comprehensive understanding of the biological effects of this compound analogs, researchers utilize advanced in vitro and ex vivo models that more closely mimic physiological conditions.

In vitro cell-based assays are commonly employed to assess the cytotoxicity and mechanism of action of new compounds. For example, the cytotoxicity of novel pyridine and pyrazolyl pyridine conjugates was evaluated against HepG2 and MCF-7 cancer cell lines using the MTT assay. nih.gov Such assays can provide valuable information on the therapeutic window and potential toxicity of a compound. Furthermore, cell cycle analysis can be performed to understand the antiproliferative effects of a compound, as demonstrated for a CDK9 inhibitor which was shown to arrest the MCF-7 cell cycle at the G2/M phase.

Ex vivo models, which use tissues or organs isolated from an organism, offer a bridge between in vitro and in vivo studies. For instance, the analgesic and antiplatelet activities of piperidine derivatives have been investigated using ex vivo models of pain and platelet aggregation. nih.gov In one study, the ability of piperidine derivatives to inhibit platelet aggregation was assessed in human platelet-rich plasma, providing insights into their potential antithrombotic effects. researchgate.net These models allow for the evaluation of a compound's efficacy in a more complex biological environment while still maintaining a high degree of experimental control.

The use of such advanced models is critical for validating the therapeutic potential of this compound analogs and for selecting promising candidates for further in vivo studies.

Future Directions and Emerging Research Avenues for Piperidine Pyrazole Compounds

Development of Novel and Efficient Synthetic Routes for Complex Piperidine-Pyrazole Scaffolds

The synthesis of complex molecular architectures is a cornerstone of drug discovery. For piperidine-pyrazole scaffolds, the development of novel and efficient synthetic routes is paramount to accessing a wider range of structurally diverse analogs. Current research emphasizes the creation of more intricate three-dimensional structures to better explore the chemical space. whiterose.ac.ukrsc.org

One area of focus is the development of general and simple synthetic methods for creating regio- and diastereoisomers of substituted piperidines. whiterose.ac.ukrsc.org For instance, the hydrogenation of substituted pyridines can yield cis-piperidines, which can then be transformed into their trans-diastereoisomers through methods like conformational control and diastereoselective lithiation/trapping. whiterose.ac.ukrsc.org These approaches allow for the generation of a variety of 3D fragment building blocks. whiterose.ac.ukrsc.org

Furthermore, the development of methods for late-stage functionalization is a significant goal. This would enable the introduction of various substituents onto the piperidine (B6355638) or pyrazole (B372694) rings at a later stage of the synthesis, facilitating the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. nih.gov An efficient method for synthesizing a rigid tricyclic peptidomimetic scaffold has been discovered, which can act as a peptide backbone mimetic with two independently variable substituents. nih.gov

Table 1: Synthetic Strategies for Piperidine-Pyrazole Scaffolds

| Strategy | Description | Key Advantages |

| Hydrogenation of Pyridines | Reduction of substituted pyridines to form cis-piperidines. nih.gov | Access to specific diastereomers. |

| Epimerization | Conversion of cis-isomers to trans-isomers using conditions like potassium tert-butoxide. nih.gov | Provides access to alternative stereoisomers. |

| Diastereoselective Lithiation | Utilized to access specific trans-piperidines. whiterose.ac.ukrsc.org | High diastereoselectivity. |

| Late-Stage Functionalization | Introduction of substituents at a late point in the synthetic route, for example, through Suzuki couplings after halogenation of the pyrazole ring. nih.gov | Rapid library synthesis and SAR exploration. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to piperidine-pyrazole compounds is a promising future direction. nih.govresearchgate.net These computational tools can significantly accelerate the design and optimization of novel drug candidates. nih.gov

AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the properties of new, unsynthesized piperidine-pyrazole derivatives. nih.gov This includes predicting physicochemical properties like solubility and bioavailability, as well as forecasting potential toxicity. nih.gov By identifying promising candidates and flagging potential liabilities early in the process, AI can help to reduce the time and cost of drug development. nih.gov

Machine learning models, particularly deep neural networks, are being employed to develop quantitative structure-activity relationship (QSAR) models. researchgate.netyoutube.com These models can predict the biological activity of a compound based on its chemical structure, guiding medicinal chemists in designing more potent and selective molecules. researchgate.net Furthermore, AI can assist in de novo drug design, generating entirely new piperidine-pyrazole structures with desired properties. researchgate.net

Advancements in Biophysical Techniques for Ligand-Target Interaction Characterization

A deep understanding of how a ligand binds to its biological target is crucial for rational drug design. nih.gov Advancements in biophysical techniques are providing unprecedented insights into these interactions at a molecular level. researchgate.net For piperidine-pyrazole compounds, these techniques are essential for validating hits from screening campaigns and for guiding lead optimization. nih.govnih.gov

Several biophysical methods are employed in a complementary fashion to gain a comprehensive picture of ligand-target interactions. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing the thermodynamics and kinetics of binding. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. researchgate.net

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques that monitor the binding of a ligand to a target immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the ligand-protein complex in solution, revealing the specific atoms involved in the interaction. nih.govmdpi.com

The integration of these techniques allows for a thorough characterization of the binding mode and energetics of piperidine-pyrazole ligands, facilitating the design of molecules with improved affinity and specificity. nih.gov

Table 2: Biophysical Techniques for Studying Ligand-Target Interactions

| Technique | Information Provided | Key Applications |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). researchgate.net | Hit validation, thermodynamic profiling. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd). researchgate.net | Hit screening, kinetic analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the binding interaction, binding site mapping. nih.govmdpi.com | Structural biology, fragment screening. |

| Differential Scanning Fluorimetry (DSF) | Protein stability upon ligand binding. nih.gov | High-throughput screening. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. nih.gov | Structure-based drug design. |

Exploration of Underexplored Chemical Space for Piperidine-Pyrazole Derivatives

While the piperidine-pyrazole scaffold has proven to be a valuable starting point for drug discovery, there remains a vast and underexplored chemical space for its derivatives. ontosight.ai Future research will likely focus on synthesizing novel analogs with greater structural diversity to probe new areas of biological activity.

A key trend is the move away from flat, two-dimensional molecules towards more complex, three-dimensional structures. whiterose.ac.ukrsc.org This is driven by the understanding that 3D fragments can offer improved target engagement and better physicochemical properties. whiterose.ac.ukrsc.org The synthesis of piperidine-based 3D fragment building blocks is a significant step in this direction. whiterose.ac.ukrsc.org

The exploration of new substitution patterns on both the piperidine and pyrazole rings is another important avenue. Pyrazoles are versatile scaffolds that can be used as starting materials for more complex heterocyclic systems. mdpi.com By introducing a wider range of functional groups and exploring different points of attachment, researchers can fine-tune the pharmacological properties of the resulting compounds. ontosight.ai This exploration could lead to the discovery of new leads for a variety of therapeutic targets. ontosight.ai

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-(4-Ethoxypyrazol-1-yl)-piperidine?

- Methodological Answer : Synthesis optimization can be achieved using factorial design experiments to minimize trial-and-error approaches. For example, varying parameters like temperature, solvent polarity, and catalyst loading in a structured matrix allows identification of critical factors affecting yield. Statistical methods such as response surface methodology (RSM) can refine conditions . Preliminary steps may involve nucleophilic substitution or coupling reactions between pyrazole and piperidine precursors, similar to methods for structurally related compounds .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

- Methodological Answer : 1H and 13C NMR analyses are critical for verifying substituent positions and purity. For pyrazole-piperidine hybrids, key diagnostic signals include:

- Piperidine ring protons (δ 1.4–2.8 ppm, multiplet).

- Pyrazole C4-ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2).

- Aromatic protons (δ 7.5–8.5 ppm for pyrazole).

Cross-validation with 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Target-based assays (e.g., enzyme inhibition, receptor binding) are recommended due to the structural similarity of pyrazole-piperidine derivatives to kinase inhibitors or neurotransmitter modulators. For example:

Q. How can HPLC methods be optimized for impurity profiling of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 220–260 nm) is standard. Key parameters:

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Mobile Phase | Acetonitrile:Buffer (e.g., 0.1% TFA) gradient |

| Flow Rate | 1.0 mL/min |

| Retention Time| 8–12 min |

System suitability tests (peak symmetry, resolution >2.0) ensure reproducibility. Spiking studies with synthetic intermediates identify impurity sources .

Advanced Research Questions

Q. How can computational reaction path searches enhance the synthesis design of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like ring closure or ethoxy group introduction. Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map reaction networks, while machine learning models prioritize pathways with minimal energy barriers. Experimental validation via in situ IR or MS monitors predicted intermediates .

Q. How to resolve contradictions between spectral data (e.g., NMR vs. MS) for structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or ionization artifacts. Strategies:

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens against target proteins (e.g., PI3K, dopamine receptors). Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with ethoxy groups). MD simulations (NAMD, GROMACS) assess binding stability over time. QSAR models using descriptors like LogP and topological polar surface area (TPSA) guide lead optimization .

Q. What crystallographic techniques are suitable for determining the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is gold-standard. Key steps:

- Crystallization : Vapor diffusion with solvents like DCM/hexane.

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : SHELXL for thermal parameter adjustment.

The Flack parameter verifies absolute configuration if chiral centers exist .

Q. How can AI-driven platforms accelerate process optimization for large-scale synthesis?

- Methodological Answer : AI tools like COMSOL Multiphysics integrate reaction kinetics with CFD simulations to model heat/mass transfer in flow reactors. Reinforcement learning (RL) algorithms iteratively adjust parameters (e.g., residence time, pressure) to maximize yield. Digital twins of lab setups enable predictive scaling without physical trials .

Q. What mechanistic insights explain the reactivity of the ethoxy-pyrazole moiety in cross-coupling reactions?

- Methodological Answer :

The ethoxy group acts as an electron-donating substituent, activating the pyrazole ring toward electrophilic substitution at C3/C5 positions. DFT studies reveal reduced electron density at the coupling site (e.g., Suzuki-Miyaura at C1-piperidine). Steric effects from the ethoxy group may necessitate bulky palladium ligands (e.g., SPhos) to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.